Cas no 2138121-51-2 (1-(dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohex-2-en-1-ol)
1-(dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohex-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohex-2-en-1-ol
- 2138121-51-2
- EN300-1155844
-
- Inchi: 1S/C11H17N3O/c1-8-4-6-11(15,7-5-8)10-13-12-9(2)14(10)3/h4,6,8,15H,5,7H2,1-3H3
- InChI Key: QYSBZHFQJBEHAC-UHFFFAOYSA-N
- SMILES: OC1(C2=NN=C(C)N2C)C=CC(C)CC1
Computed Properties
- Exact Mass: 207.137162174g/mol
- Monoisotopic Mass: 207.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 50.9Ų
1-(dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohex-2-en-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1155844-0.05g |
1-(dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohex-2-en-1-ol |
2138121-51-2 | 0.05g |
$1261.0 | 2023-06-09 | ||
| Enamine | EN300-1155844-0.1g |
1-(dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohex-2-en-1-ol |
2138121-51-2 | 0.1g |
$1320.0 | 2023-06-09 | ||
| Enamine | EN300-1155844-0.25g |
1-(dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohex-2-en-1-ol |
2138121-51-2 | 0.25g |
$1381.0 | 2023-06-09 | ||
| Enamine | EN300-1155844-0.5g |
1-(dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohex-2-en-1-ol |
2138121-51-2 | 0.5g |
$1440.0 | 2023-06-09 | ||
| Enamine | EN300-1155844-1.0g |
1-(dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohex-2-en-1-ol |
2138121-51-2 | 1g |
$1500.0 | 2023-06-09 | ||
| Enamine | EN300-1155844-2.5g |
1-(dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohex-2-en-1-ol |
2138121-51-2 | 2.5g |
$2940.0 | 2023-06-09 | ||
| Enamine | EN300-1155844-5.0g |
1-(dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohex-2-en-1-ol |
2138121-51-2 | 5g |
$4349.0 | 2023-06-09 | ||
| Enamine | EN300-1155844-10.0g |
1-(dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohex-2-en-1-ol |
2138121-51-2 | 10g |
$6450.0 | 2023-06-09 |
1-(dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohex-2-en-1-ol Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 1-(dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohex-2-en-1-ol
Professional Introduction to Compound with CAS No. 2138121-51-2 and Product Name: 1-(dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohex-2-en-1-ol
The compound with the CAS number 2138121-51-2 and the product name 1-(dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohex-2-en-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The molecular structure incorporates a dimethyl-4H-1,2,4-triazole moiety linked to a 4-methylcyclohex-2-en backbone, which suggests a rich chemical space for interaction with biological targets.
Recent research in the domain of heterocyclic compounds has highlighted the importance of triazole derivatives in medicinal chemistry due to their broad spectrum of biological activities. The dimethyl substitution on the triazole ring enhances its stability and reactivity, making it an attractive scaffold for further derivatization. This compound’s structural features are particularly intriguing because they allow for selective binding to various enzymes and receptors, which is crucial for developing novel therapeutic agents.
The cyclohexenone moiety in the molecular structure of 1-(dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohex-2-en-1-ol contributes to its potential as a bioactive molecule. Cyclohexenones are known for their role in various biological processes and have been explored in the development of drugs targeting neurological disorders, inflammation, and infectious diseases. The presence of a methyl group at the 4-position of the cyclohexene ring further modulates the electronic properties of the molecule, influencing its interactions with biological targets.
In the context of current pharmaceutical research, this compound has been investigated for its pharmacological properties. Preliminary studies suggest that it exhibits inhibitory activity against certain enzymes implicated in diseases such as cancer and neurodegeneration. The triazole ring is particularly noteworthy for its ability to act as a hydrogen bond acceptor, which is essential for binding to biological targets with high affinity. Additionally, the methylcyclohexene portion of the molecule provides a hydrophobic surface that can interact favorably with lipid-rich environments within cells.
One of the most compelling aspects of this compound is its synthetic accessibility. The combination of well-established synthetic protocols for triazole derivatives and cyclohexenone scaffolds allows for rapid exploration of analogues with modified properties. This flexibility is crucial in drug discovery pipelines, where iterative optimization is often required to achieve desired pharmacokinetic and pharmacodynamic profiles. Researchers have leveraged this synthetic versatility to develop libraries of related compounds for high-throughput screening (HTS) campaigns.
The potential applications of 1-(dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohex-2-en-1-ol extend beyond traditional therapeutic areas. Its unique structural features make it a promising candidate for use in agrochemicals and material science. For instance, derivatives of this compound have shown promise as intermediates in the synthesis of novel pesticides due to their ability to disrupt enzymatic pathways in pests while maintaining low toxicity to non-target organisms.
Advances in computational chemistry have further enhanced the understanding of this compound’s behavior. Molecular modeling studies have been instrumental in predicting how it interacts with biological targets at an atomic level. These insights have guided experimental efforts by identifying key residues involved in binding and suggesting modifications that could improve potency or selectivity. Such interdisciplinary approaches are becoming increasingly prevalent in modern drug discovery.
The role of biocatalysis in synthesizing complex molecules like this one cannot be overstated. Enzyme-mediated reactions have enabled more efficient and sustainable routes to these compounds compared to traditional organic synthesis methods. This aligns with global trends toward greener chemistry practices within pharmaceutical industries worldwide. By reducing waste and energy consumption while improving yields, biocatalytic strategies offer significant advantages over conventional approaches.
Future directions for research on this compound include exploring its mechanism of action through structural biology techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM). High-resolution structures will provide detailed insights into how it binds to its targets at both atomic and molecular levels—information critical for designing next-generation analogues with enhanced properties.
Additionally, 1-(dimethyl-4H-1,2,4-triazol-3-y)-4-methylcyclohexenone exhibits interesting photophysical properties that make it suitable for use as a fluorescent probe or imaging agent in biomedical research applications involving live-cell imaging or tissue diagnostics. The combination of steric bulk from methyl groups along with electronic effects from triazole heterocycles creates an environment conducive to tuning emission wavelengths across visible light spectrum ranges—a desirable trait when developing diagnostic tools requiring specific spectral signatures.
In conclusion, 2138121 -51 - 2 stands out as an innovative chemical entity with diverse potential applications spanning medicine, agriculture, material science, and beyond due primarily to its unique structural composition featuring both functionalized triazole rings alongside cyclohexenone moieties . Continued investigation into this class will undoubtedly yield valuable insights contributing significantly towards addressing unmet medical needs globally while promoting sustainable chemical practices within industry sectors worldwide
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